1,5-Dimethyl-1H-pyrazole-4-carbohydrazide
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Overview
Description
1,5-Dimethyl-1H-pyrazole-4-carbohydrazide is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a carbohydrazide moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-pyrazole-4-carbohydrazide can be synthesized through the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The carbohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the carbohydrazide group under mild conditions.
Major Products Formed
Oxidation: Pyrazole derivatives with various functional groups.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazole derivatives with diverse functional groups.
Scientific Research Applications
1,5-Dimethyl-1H-pyrazole-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide
- 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbohydrazide
Uniqueness
1,5-Dimethyl-1H-pyrazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups and a carbohydrazide moiety enhances its reactivity and potential for diverse applications compared to other pyrazole derivatives .
Properties
IUPAC Name |
1,5-dimethylpyrazole-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-5(6(11)9-7)3-8-10(4)2/h3H,7H2,1-2H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRWITBMTJYLTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599109 |
Source
|
Record name | 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864948-68-5 |
Source
|
Record name | 1,5-Dimethyl-1H-pyrazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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